

physicochemical properties of 3-Cyclopentyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-Cyclopentyl-1H-pyrazol-5-amine

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An In-depth Technical Guide to the Physicochemical Properties of **3-Cyclopentyl-1H-pyrazol-5-amine**

Foreword: Navigating the Uncharted

In the landscape of drug discovery and materials science, the 3-aminopyrazole scaffold is a privileged structure, serving as the core of numerous kinase inhibitors, receptor modulators, and other biologically active agents.[1][2] The introduction of a cyclopentyl group at the 3-position is a strategic modification intended to modulate lipophilicity, metabolic stability, and target engagement. While its cyclopropyl analog is well-documented, **3-Cyclopentyl-1H-pyrazol-5-amine** represents a frontier molecule with scant direct characterization in public literature.

This guide, therefore, is structured not as a static data sheet but as a comprehensive methodological and predictive framework. It is designed for the research scientist and drug development professional, providing not just predicted values based on expert analysis of analogous structures, but more critically, the robust experimental protocols required to definitively characterize this molecule. We will explore the causality behind each experimental choice, ensuring that the described workflows are self-validating and grounded in authoritative standards.

Section 1: Molecular Identity and Predicted Physicochemical Profile

The first step in characterizing any novel compound is to establish its fundamental identity and predict its behavior in biological and chemical systems. The following properties are calculated or extrapolated from closely related analogs to provide a baseline for experimental work.

Table 1: Predicted Physicochemical Properties of **3-Cyclopentyl-1H-pyrazol-5-amine**

Property	Predicted Value	Rationale & Key Considerations
Molecular Formula	C ₈ H ₁₃ N ₃	Derived from the chemical structure.
Molecular Weight	151.21 g/mol	Calculated from the atomic weights of the constituent atoms. [3]
Predicted XLogP3	~1.1 - 1.5	The cyclopentyl group significantly increases lipophilicity compared to its cyclopropyl analog (XLogP3 ~0.4) [4] . This value is an estimate based on adding the hydrophobic contribution of a cyclopentyl moiety. An accurate LogP is critical for predicting membrane permeability and solubility. [5]
Predicted pKa	~5.5 - 6.0 (for the amine)	The 5-amino group on the pyrazole ring is basic. This predicted range is typical for aminopyrazoles and is crucial as the ionization state dictates solubility, receptor interaction, and off-target effects at physiological pH (7.4). [6] [7]
Predicted Aqueous Solubility	Low to Moderate	The increased lipophilicity from the cyclopentyl group suggests that solubility will be lower than smaller analogs. Solubility is highly pH-dependent due to the basic amine; it is expected to be higher at pH values below the pKa. [8]

Section 2: Definitive Characterization: Experimental Protocols

Predictions provide a hypothesis; experimentation provides the proof. The following section details the gold-standard and high-throughput protocols for determining the critical physicochemical parameters of **3-Cyclopentyl-1H-pyrazol-5-amine**.

Determination of Aqueous Solubility

Poor aqueous solubility is a primary cause of failure for drug candidates.^[9] Therefore, its accurate determination is paramount. We will describe two complementary methods: the thermodynamic "shake-flask" method for definitive equilibrium data and a kinetic method for higher-throughput screening.

This method is considered the gold standard for determining equilibrium solubility, reflecting the true saturation point of the compound.^{[8][10]}

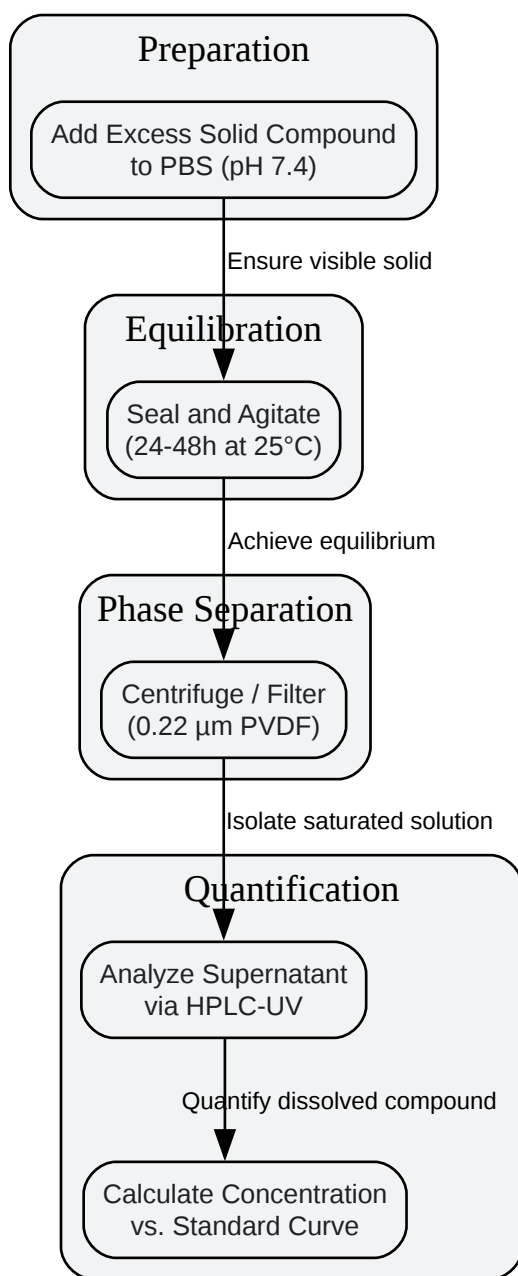
Principle: An excess of the solid compound is agitated in a specific buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for an extended period until equilibrium is reached between the dissolved and undissolved compound.

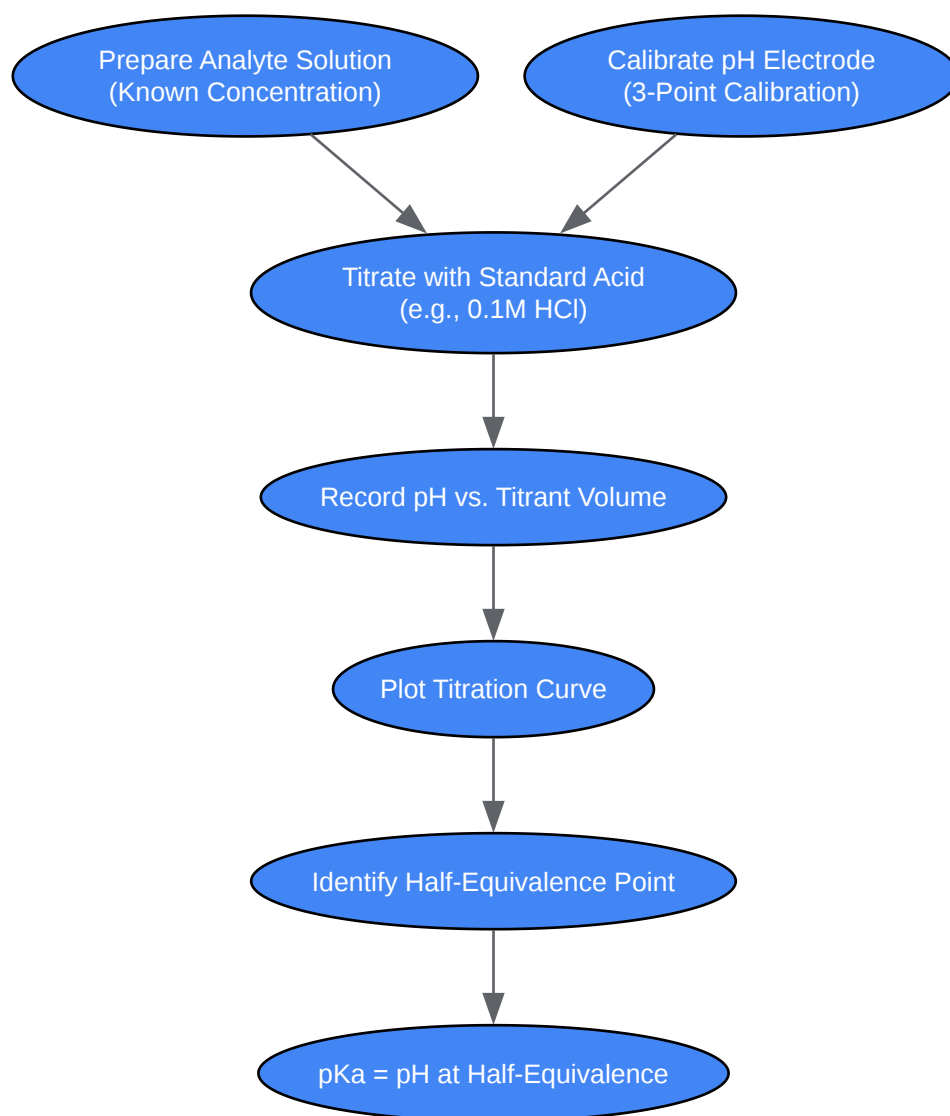
Step-by-Step Methodology:

- **Preparation:** Add an excess amount of solid **3-Cyclopentyl-1H-pyrazol-5-amine** (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial. The presence of visible solid material throughout the experiment is essential.
- **Equilibration:** Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is achieved.
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.

- Quantification: Dilute the clarified supernatant in a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
- Validation: The presence of undissolved solid at the end of the experiment confirms that the measured concentration represents the saturation solubility.

Causality Insight: The 24-48 hour incubation period distinguishes this from kinetic methods. It allows for any metastable solid forms to convert to the most stable, least soluble form, providing a "worst-case" and most accurate solubility value for development purposes.





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